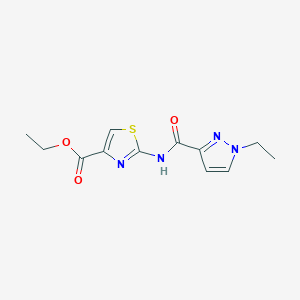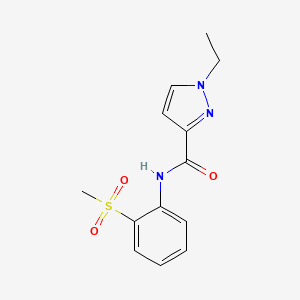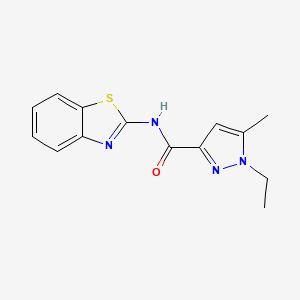
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide (EMSBTPC) is a novel and unique compound that has been studied extensively in the past few years. It has a wide range of applications in the field of science, ranging from medicinal chemistry to biochemistry. EMSBTPC is a small molecule that has been used in numerous laboratory experiments and has been found to have a number of different properties and effects.
Applications De Recherche Scientifique
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a highly versatile compound that has been used in a number of scientific research applications. It has been used in medicinal chemistry, biochemistry, and pharmacology. 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants. In addition, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been used to study the effects of various hormones on the body and to study the effects of various diseases.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in the body in order to produce its various effects. 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is believed to interact with the cell membrane, allowing for the transport of various molecules and ions into and out of the cell. It is also believed to interact with various enzymes and proteins in order to produce its various effects.
Biochemical and Physiological Effects
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been found to have a number of different biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an analgesic effect. 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has also been found to have an anti-cancer effect, as well as an anti-diabetic effect. In addition, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been found to have a positive effect on the cardiovascular system, as well as a positive effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide in laboratory experiments are numerous. 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a small molecule, which makes it easy to handle and manipulate in the laboratory. In addition, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is highly soluble in water, making it easy to dissolve and use in various experiments. Furthermore, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been found to be highly stable, making it ideal for long-term experiments. The main limitation of using 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide in laboratory experiments is that it is not very widely available, making it difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the use of 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide. One potential direction is to further investigate its anti-cancer effects, as well as its effects on the cardiovascular system and immune system. Additionally, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide could be further studied to determine its potential applications in drug delivery. 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide could also be used to study the effects of various environmental pollutants on the body. Finally, 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide could be further studied to determine its potential applications in the field of gene therapy.
Méthodes De Synthèse
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is synthesized using a two-step process. The first step involves the reaction of a primary amine with a sulfonamide derivative. This reaction produces an intermediate, which is then reacted with a benzothiazole derivative in the second step. The product of this reaction is 1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide.
Propriétés
IUPAC Name |
1-ethyl-5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S2/c1-3-19-8(2)6-11(18-19)13(20)17-14-16-10-5-4-9(24(15,21)22)7-12(10)23-14/h4-7H,3H2,1-2H3,(H2,15,21,22)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGJGRRBRGXOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide](/img/structure/B6538043.png)
![N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538053.png)
![N-{6-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538054.png)
![N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538058.png)
![N-[6-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538065.png)
![N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538072.png)

![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6538085.png)


![1-ethyl-N-[(2Z)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B6538107.png)

![1-ethyl-5-methyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B6538137.png)
![1-ethyl-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538145.png)